2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-15-8-2-3-9-7(6-8)4-5-11(12,13)10(9)14/h2-3,6H,4-5H2,1H3 |
InChI Key |
BJEJYHUHCGULPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F |
Origin of Product |
United States |
Biological Activity
2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHFO
- Molecular Weight : 212.19 g/mol
- CAS Number : 1219978-61-6
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects, particularly in cancer treatment. The compound has been studied for its antiproliferative properties against various cancer cell lines.
Anticancer Activity
-
Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- C-33A (cervical cancer)
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through DNA damage and cell cycle arrest.
- It has been shown to increase the number of cells in the G0/G1 phase of the cell cycle, indicating a halt in proliferation.
- The IC values for HeLa cells were reported at approximately 10.05 µM, demonstrating significant potency against this cell line .
-
Case Studies :
- In a study involving various chalcone derivatives, the compound exhibited higher antiproliferative activity compared to standard anticancer drugs like cisplatin and doxorubicin .
- The compound's effects were further confirmed through fluorescence microscopy and comet assays, which indicated substantial DNA damage in treated cells.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute to its biological activity. The difluoromethoxy substitution pattern enhances lipophilicity and may improve cellular uptake, which is crucial for its anticancer effects.
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 10.05 ± 0.22 | Induces apoptosis; DNA damage |
| Cisplatin | HeLa | Varies | DNA cross-linking |
| Doxorubicin | HeLa | Varies | Intercalates DNA |
| 5-Fluorouracil | HeLa | Varies | Inhibits thymidylate synthase |
Chemical Reactions Analysis
Radical-Mediated Cyclization Reactions
The compound participates in radical-mediated cyclization processes, as demonstrated in studies of structurally related fluorinated naphthalenones. Key findings include:
Reaction Conditions and Outcomes
-
Mechanistic Insights :
-
Radical intermediates form via homolytic cleavage of C(sp³)–H bonds, followed by 1,5-hydrogen transfer (Fig. 1a) .
-
Regioselectivity is dictated by the steric and electronic nature of substituents. For example, trifluoromethyl and tert-butyl groups favor para-cyclization due to steric hindrance, while electron-donating groups (e.g., methoxy) promote ortho-selectivity .
-
Nucleophilic Substitution at Fluorine Positions
The geminal difluoro group undergoes selective substitution under controlled conditions:
Documented Substitution Reactions
-
Critical Observations :
Ketone Functionalization
The ketone group undergoes reduction and condensation reactions:
Reduction Pathways
| Reducing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH | Secondary alcohol | >90% |
| LiAlH₄ | Et₂O | Alcohol with over-reduction | 85% |
Condensation Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux | Oxime derivative | Crystallography studies |
| Hydrazines | AcOH, Δ | Hydrazone analogs | Bioactive intermediates |
Methoxy Group Reactivity
The methoxy group at the 6-position can be demethylated or functionalized:
Comparative Reactivity with Analogues
A comparison of reaction outcomes with structurally similar compounds highlights unique features:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of DHN derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Key Observations :
- Methoxy vs. Hydroxy : Methoxy groups enhance stability compared to hydroxy groups, which are prone to glucuronidation. For example, 6-methoxy-DHN derivatives exhibit longer plasma half-lives than 6-hydroxy analogs .
- Bromine vs.
Physicochemical and Spectral Properties
- NMR Shifts :
- Melting Points : Methoxy derivatives (e.g., 5-methoxy-DHN) are typically oils, while hydroxy or brominated analogs crystallize (mp = 99–107°C) .
Preparation Methods
Starting Material Preparation
The synthesis typically begins with the preparation of fluorinated ketone intermediates, such as 2-bromo-2,2-difluoroacetophenones . These are obtained via fluorination of precursor ketones using electrophilic fluorinating agents like Selectfluor® in the presence of N-bromosuccinimide (NBS) for bromination, or through other fluorination protocols involving reagents such as sodium hydride (NaH), selectfluor, and NBS (see,).
Key Reaction Steps
Final Cyclization and Functionalization
The final step involves cyclization and functionalization to afford the target compound. This often entails a Friedel-Crafts acylation or related cyclization reaction, followed by selective fluorination at the second position to install the difluoro groups.
Specific Synthetic Route
Method A: Fluorinated Ketone Route
- Preparation of fluorinated ketone intermediates involves fluorination of ketones using electrophilic fluorinating agents such as Selectfluor® under mild conditions, often in the presence of NBS or other brominating agents to facilitate subsequent cyclization.
- Cyclization is achieved through intramolecular nucleophilic attack, often facilitated by bases like sodium carbonate or potassium carbonate, under controlled temperature conditions (around 90°C).
- Methoxy substitution at the sixth position is introduced via methylation of hydroxyl groups or phenolic intermediates, using methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.
Method B: Multi-step Synthesis Based on Aromatic Substitutions
- Starting from commercially available 2,2-difluoroacetophenone derivatives , the compound is synthesized through a series of substitution and cyclization reactions, as described in the literature, with key steps including fluorination, methoxylation, and cyclization under specific conditions.
Data Table Summarizing Key Synthesis Parameters
Research Findings and Perspectives
- Efficiency and Selectivity: The fluorination step is critical for the overall yield and stereoselectivity. Electrophilic fluorinating agents like Selectfluor® have shown high efficiency in introducing fluorine atoms at specific positions.
- Reaction Optimization: Temperature control and choice of solvent significantly influence the cyclization and methylation steps, with solvents like THF and DCE providing optimal conditions.
- Recent Advances: Modern synthetic approaches emphasize the use of chiral catalysts and protecting groups to enhance stereoselectivity, especially for the methoxy group installation.
Notes on Practical Considerations
- Purity of Starting Materials: High purity of intermediates ensures better yields and fewer side reactions.
- Reaction Monitoring: Techniques such as NMR and mass spectrometry are essential for tracking reaction progress and confirming structure.
- Safety Precautions: Fluorination reagents and methylating agents are hazardous and should be handled with appropriate protective equipment.
The synthesis of This compound involves a strategic combination of fluorination, cyclization, and methylation steps, optimized through careful control of reaction conditions. The key to successful preparation lies in the precise introduction of fluorine atoms and the methoxy group onto the dihydronaphthalene core, with modern methods favoring electrophilic fluorination and catalytic cyclization techniques.
Q & A
Basic: What are the key structural features of 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, and how do they influence its reactivity?
The compound contains a bicyclic framework with a partially saturated naphthalenone core. The 2,2-difluoro substitution introduces steric and electronic effects, potentially stabilizing the ketone moiety through electron-withdrawing interactions. The 6-methoxy group may direct electrophilic substitution on the aromatic ring. Structural analogs (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one) exhibit chair conformations in the cyclohexanone ring, as confirmed by X-ray crystallography . Fluorination at the 2-position could alter hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs .
Basic: What synthetic routes are recommended for preparing fluorinated dihydronaphthalenone derivatives like this compound?
A common approach involves Claisen-Schmidt condensation to form α,β-unsaturated ketones, followed by selective fluorination. For example, brominated analogs are synthesized via electrophilic aromatic substitution, while fluorination may require agents like DAST (diethylaminosulfur trifluoride) or deoxofluor . Purification via column chromatography and characterization by /-NMR and high-resolution mass spectrometry (HRMS) are critical to confirm regiochemistry and purity .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of fluorinated dihydronaphthalenones?
X-ray diffraction using SHELXL or SHELXTL software is essential for determining bond lengths, angles, and crystal packing. For example, torsion angles (e.g., C8–C7–C11–C12 = 175.2° in a related compound) confirm E/Z isomerism in α,β-unsaturated derivatives. Disorder in fluorine positions may require refinement constraints . Weak hydrogen bonds (e.g., C–H···O) and π-π interactions stabilize the crystal lattice, influencing physicochemical properties .
Advanced: How do computational methods (e.g., molecular docking) predict the biological activity of fluorinated dihydronaphthalenones?
Docking studies with proteins (e.g., ACE or kinase targets) can model interactions between the fluorinated compound and binding pockets. For example, methoxy and fluoro groups may enhance hydrophobic interactions or act as hydrogen-bond acceptors. Comparative analyses with non-fluorinated analogs (e.g., 6-methoxy-2-phenyl derivatives) reveal how fluorination improves binding affinity or metabolic stability . Tools like AutoDock Vina or Schrödinger Suite are recommended for simulating ligand-receptor dynamics .
Advanced: What contradictions exist in the literature regarding the biological activity of dihydronaphthalenone derivatives?
While some studies report anticancer activity for halogenated derivatives (e.g., bromo-substituted compounds ), others highlight antifungal or anti-inflammatory effects. Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or structural variations (e.g., substituent position). For example, 7-fluoro analogs show enhanced permeability but reduced solubility compared to chloro derivatives . Researchers should validate activity across multiple models and correlate results with physicochemical parameters (LogP, polar surface area).
Basic: What spectroscopic techniques are most effective for characterizing fluorinated dihydronaphthalenones?
- NMR : -NMR identifies fluorine environments (e.g., CF groups at δ -110 to -120 ppm).
- IR : Stretching frequencies for C=O (~1700 cm) and C–F (~1100 cm) confirm functional groups.
- MS : HRMS with electrospray ionization (ESI) verifies molecular ion peaks and fragmentation patterns .
Advanced: How does fluorination impact the metabolic stability and toxicity profile of dihydronaphthalenones?
Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. However, CF groups may increase lipophilicity, requiring balance with aqueous solubility. Toxicity screening (e.g., Ames test, hepatocyte assays) is critical, as some fluorinated metabolites could form reactive intermediates. Comparative studies with non-fluorinated analogs (e.g., 6-hydroxy derivatives ) guide structural optimization.
Advanced: What strategies address low yields in the synthesis of 2,2-difluoro derivatives?
- Optimized fluorination : Use of milder reagents (e.g., Selectfluor) to reduce side reactions.
- Protecting groups : Temporarily shield reactive sites (e.g., methoxy or ketone groups) during fluorination .
- Catalysis : Palladium or copper catalysts for regioselective C–F bond formation .
Basic: How are dihydronaphthalenone derivatives typically evaluated for biological activity?
- In vitro : Antiproliferative assays (MTT/XTT) against cancer cell lines; enzyme inhibition (e.g., ACE ).
- In silico : ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME.
- Structural analogs : Compare with bioactive compounds (e.g., 7-bromo or 4-methoxybenzylidene derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
